
Distel(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Distel(2+) is a coordination compound that has shown promising results in scientific research. It is a ruthenium-based complex that has been synthesized using a variety of methods. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of Distel(2+) is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) upon exposure to light. These ROS are thought to cause oxidative damage to cellular components, leading to apoptosis in cancer cells. In addition, Distel(2+) has been shown to interact with DNA, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
Distel(2+) has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the interaction with DNA. In addition, the compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Distel(2+) in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. However, the compound is highly reactive and requires careful handling and storage. In addition, its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are many future directions for research on Distel(2+), including further studies on its mechanism of action, its potential applications in cancer treatment and photodynamic therapy, and its antibacterial and antifungal properties. In addition, the development of new synthetic methods for the compound and the optimization of its use in lab experiments are areas of ongoing research.
Métodos De Síntesis
Distel(2+) can be synthesized using various methods, including the reaction of ruthenium trichloride with a ligand such as 2,2'-bipyridine in the presence of a reducing agent. Other methods include the reaction of ruthenium nitrosyl complexes with ligands such as pyridine, and the reaction of ruthenium carbonyl complexes with ligands such as triphenylphosphine. The synthesis of Distel(2+) is a complex process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
Distel(2+) has been extensively studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and biomedicine. The compound has shown promising results in cancer treatment, where it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use as a photosensitizer in photodynamic therapy. In addition, Distel(2+) has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
Número CAS |
159506-80-6 |
|---|---|
Nombre del producto |
Distel(2+) |
Fórmula molecular |
C42H47N11O5 |
Peso molecular |
785.9 g/mol |
Nombre IUPAC |
4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56) |
Clave InChI |
ZRLWJXCCXGOOJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
SMILES canónico |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Otros números CAS |
159506-80-6 |
Sinónimos |
distel(2+) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



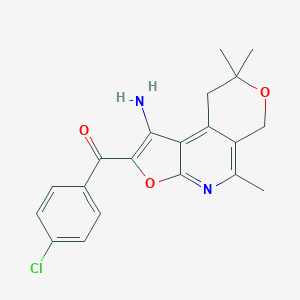
![N,N,2,6-Tetramethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B70410.png)

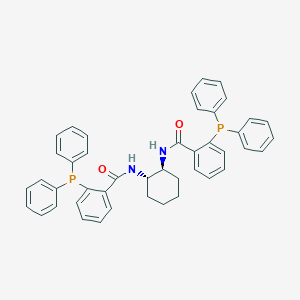
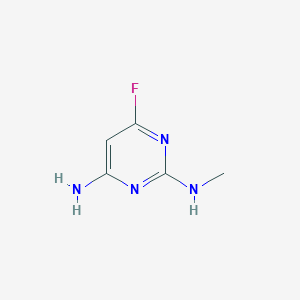


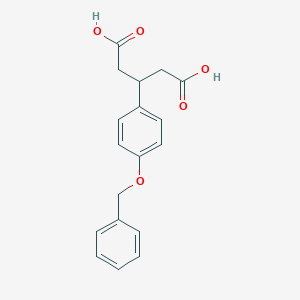

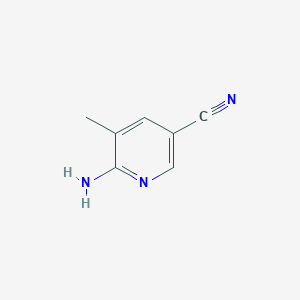
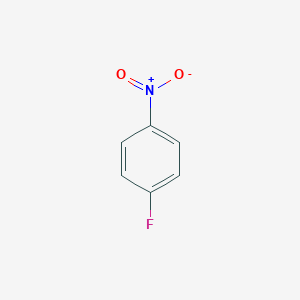

![3-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B70437.png)
![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)